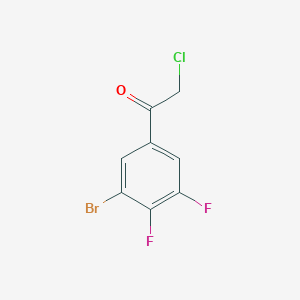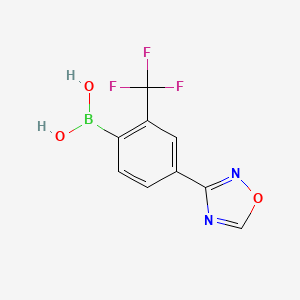![molecular formula C37H67NO13 B13718386 (3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin is a macrolide antibiotic that was first discovered in 1952Erythromycin is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, chlamydia infections, pelvic inflammatory disease, and syphilis . It is known for its ability to inhibit bacterial protein synthesis, making it effective against a broad spectrum of bacteria.
準備方法
Synthetic Routes and Reaction Conditions: Erythromycin is primarily produced through biosynthesis during the fermentation of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The fermentation process is optimized to maximize the yield of erythromycin.
Industrial Production Methods: In industrial settings, erythromycin is produced through large-scale fermentation. The fermentation broth is subjected to various purification steps, including extraction, absorption, chromatography, and crystallization . These steps ensure the removal of impurities and the isolation of pure erythromycin. Additionally, structural modifications, such as the synthesis of prodrugs as salts and esters, are employed to enhance the stability and bioavailability of erythromycin .
化学反応の分析
Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Erythromycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups in the erythromycin molecule.
Major Products Formed: The major products formed from these reactions include various metabolites of erythromycin, which can exhibit different levels of antimicrobial activity .
科学的研究の応用
Erythromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Erythromycin is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is extensively used in clinical research to develop new antibiotics and to study the treatment of bacterial infections.
Industry: Erythromycin is used in the pharmaceutical industry for the production of various antibiotic formulations
作用機序
Erythromycin belongs to the macrolide class of antibiotics, which also includes compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin has a unique molecular structure characterized by a 14-membered lactone ring with two sugars: desosamine and cladinose . This structure contributes to its specific binding affinity and spectrum of activity.
類似化合物との比較
Azithromycin: Known for its improved acid stability and broader spectrum of activity against gram-negative bacteria.
Clarithromycin: Exhibits enhanced activity against certain bacterial strains and improved pharmacokinetic properties.
Spiramycin: Used primarily in veterinary medicine and for the treatment of toxoplasmosis.
Erythromycin’s unique structure and mechanism of action make it a valuable antibiotic in the treatment of various bacterial infections.
特性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC名 |
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21?,22-,23+,24+,25-,26+,28-,29?,30?,31+,32?,34?,35-,36-,37-/m1/s1 |
InChIキー |
ULGZDMOVFRHVEP-ZHPXUIBWSA-N |
異性体SMILES |
CC[C@@H]1[C@@](C([C@H](C(=O)[C@@H](C[C@@](C(C(C([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)


![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)


